molecular formula C23H21F2N3O4S2 B2908456 N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-76-8

N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2908456
CAS RN: 851782-76-8
M. Wt: 505.55
InChI Key: YRJONLTWKBVBLU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, two fluorophenyl groups, and a sulfonamide group. These groups are common in many pharmaceutical compounds due to their reactivity and ability to interact with biological targets .


Molecular Structure Analysis

The presence of the pyrazole ring and the sulfonamide group could result in a planar structure. The fluorine atoms on the phenyl rings could be involved in hydrogen bonding interactions .


Chemical Reactions Analysis

Sulfonamides are known to undergo a variety of reactions including hydrolysis, oxidation, and reduction . The pyrazole ring could also participate in various reactions such as alkylation, acylation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. The presence of the sulfonamide group and the fluorophenyl groups could increase the polarity and hence the solubility of the compound in polar solvents .

Scientific Research Applications

Synthesis and Bioactivity

Researchers have developed new sulfonamide derivatives exhibiting diverse biological activities. A study synthesized a series of compounds testing them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors, showing promising cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, which could be pivotal for further anti-tumor activity studies (Gul et al., 2016).

Anticancer and Anti-HCV Activities

Celecoxib derivatives were synthesized to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Selected compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage, showing potential as therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial Evaluation

Novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups were synthesized and displayed antimicrobial activities surpassing that of the reference drug. Interestingly, derivatives with a single sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).

Enzyme Inhibition and Cytotoxicity

A study on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives showed significant cytotoxic and carbonic anhydrase (CA) inhibitory effects, with one compound exhibiting the highest tumor selectivity and potency, suggesting its potential as a novel anticancer agent. All synthesized sulfonamides demonstrated good inhibition profile on hCA IX and XII, highlighting their selectivity towards these isoenzymes (Gul et al., 2016).

Multi-Target Enzyme Inhibition

Another study designed novel 4-(3-(difluorophenyl)-5-(dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides due to their broad bioactivities, including AChE and human carbonic anhydrase I and II (hCA I and hCA II) inhibitory potencies. These compounds showed significant inhibitory activity against these enzymes at nanomolar levels, suggesting their potential as promising AChE and CA inhibitors (Yamali et al., 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many sulfonamide compounds are known to inhibit enzymes by mimicking the natural substrate .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the properties of the compound .

Future Directions

Future research could focus on studying the biological activity of this compound and optimizing its structure for better activity and selectivity .

properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-5-3-4-17(14-20)22-15-23(16-6-8-18(24)9-7-16)28(26-22)34(31,32)21-12-10-19(25)11-13-21/h3-14,23,27H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJONLTWKBVBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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